molecular formula C15H15N3O2S B11380860 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B11380860
M. Wt: 301.4 g/mol
InChI Key: JLDLQQXGMJQTTF-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core substituted with an ethoxy group, a methyl group, and a thiazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled to the indole core through a condensation reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the indole with thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring and the indole core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) under acidic conditions.

Major Products

    Oxidation: Formation of ethoxyacetic acid or methylindolecarboxylic acid.

    Reduction: Formation of 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-amine.

    Substitution: Various substituted indole or thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, and this compound may exhibit similar effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The thiazole ring may enhance its binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
  • 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxylic acid
  • 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-amine

Uniqueness

Compared to similar compounds, 5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the ethoxy group can influence its lipophilicity and membrane permeability, while the thiazole ring can enhance its binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(1,3-thiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C15H15N3O2S/c1-3-20-11-4-5-12-10(8-11)9-13(18(12)2)14(19)17-15-16-6-7-21-15/h4-9H,3H2,1-2H3,(H,16,17,19)

InChI Key

JLDLQQXGMJQTTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=NC=CS3)C

Origin of Product

United States

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